molecular formula C9H11NO4S B2611974 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene CAS No. 1612-41-5

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene

Cat. No.: B2611974
CAS No.: 1612-41-5
M. Wt: 229.25
InChI Key: QRLVYWVPKPUBJJ-UHFFFAOYSA-N
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Description

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene (CAS 1612-41-5) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the para position and an ethanesulfonylmethyl (-CH₂-SO₂-C₂H₅) group at the meta position (relative to nitro). Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 237.26 g/mol (calculated). The ethanesulfonylmethyl group introduces both steric bulk and electron-withdrawing effects, influencing reactivity and physicochemical properties. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

1-(ethylsulfonylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLVYWVPKPUBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
  • Reduction : The ethanesulfonyl group can be cleaved to produce benzyl alcohol.
  • Substitution Reactions : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen gas, Pd/C catalystMild conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionSodium methoxide, potassium tert-butoxideVaries based on substrate

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

It serves as a crucial building block in synthesizing more complex organic molecules, enabling the development of novel compounds with specific functionalities.

Biological Studies

The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its unique structure allows researchers to explore interactions with various biomolecules.

Pharmaceutical Development

This compound is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have potential therapeutic applications, particularly in anticancer research.

Material Science

This compound may find applications in developing specialty chemicals and materials with tailored properties for industrial use.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in colon and breast cancer cells, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Mechanism Studies

In biochemical research, this compound has been utilized to investigate enzyme mechanisms due to its ability to form reactive intermediates upon reduction of the nitro group. This property allows researchers to study the dynamics of enzyme-substrate interactions .

Mechanism of Action

The mechanism of action of 1-[(ethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Ethanesulfonyl is a stronger electron-withdrawing group than methanesulfonyl, directing electrophilic substitution to specific ring positions.
  • Lipophilicity : The ethyl chain enhances lipophilicity compared to methyl analogs, impacting solubility in organic solvents .

Sulfur-Containing Derivatives (Sulfides and Sulfoxides)

Compound Name Molecular Formula Sulfur Oxidation State Key Properties Reference
1-(Methylsulfanyl)-4-nitrobenzene C₇H₇NO₂S Sulfide (-S-) Prone to oxidation to sulfoxide/sulfone
1-(Methylsulfinyl)-4-nitrobenzene C₇H₇NO₃S Sulfoxide (-SO-) Polar intermediate in oxidation reactions

Reactivity Comparison :

  • Sulfides (e.g., 1-(Methylsulfanyl)-4-nitrobenzene) are readily oxidized to sulfoxides or sulfones, making them less stable but versatile in redox-driven syntheses.
  • Sulfoxides exhibit chirality and moderate stability, while sulfones (like the target compound) are fully oxidized and resistant to further oxidation .

Halogenated and Other Nitroaromatics

Compound Name Molecular Formula Key Substituent Applications Reference
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ -CH₂-Cl Alkylating agent; high reactivity in SN2 reactions
1-(Dichlorophenylmethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ -C(Cl)₂-C₆H₅ Potential pesticide intermediate

Functional Group Impact :

  • Chloromethyl groups (e.g., 1-(Chloromethyl)-4-nitrobenzene) are highly reactive in nucleophilic substitutions but pose greater toxicity risks compared to sulfonyl derivatives .
  • Dichlorophenylmethyl groups introduce significant steric and electronic effects, limiting ring reactivity but enhancing binding in hydrophobic environments .

Biological Activity

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings. The focus will be on its antimicrobial, anticancer, and other pharmacological activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N1O4S1
  • Molecular Weight : 231.25 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics. This highlights its potential use in treating resistant infections .
  • Cancer Cell Line Study :
    In a study evaluating the effects on HeLa cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Q & A

Q. What are the recommended methods for synthesizing 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene?

A two-step approach is common:

  • Step 1 : Introduce the ethanesulfonyl group via nucleophilic substitution. For example, react 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize via NMR (¹H/¹³C) and mass spectrometry (EI-MS) .
  • Key considerations : Monitor reaction progress with TLC and optimize temperature (e.g., 60–100°C) to avoid nitro group reduction .

Q. How is the crystal structure of this compound determined?

  • Single-crystal X-ray diffraction (SC-XRD) at 291 K resolves bond lengths (e.g., C–S = 1.76 Å) and torsion angles (e.g., nitro group coplanarity with benzene) .
  • Data parameters : Space group P21/cP2_1/c, RR-factor = 0.042, and wRwR-factor = 0.152, confirming centrosymmetric packing .
  • Validation : Compare experimental data with computational models (e.g., DFT) to assess molecular dipole alignment .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation of dust/aerosols .
  • First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline solution .
  • Storage : Keep at 2–8°C in a desiccator to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

  • The nitro group directs electrophilic substitution to the meta position, as observed in Suzuki-Miyaura couplings using Pd catalysts (e.g., arylboronic acids) .
  • Mechanistic insight : DFT calculations show nitro-induced polarization of the benzene ring, lowering activation energy for C–C bond formation .
  • Challenges : Competing reduction of the nitro group under catalytic hydrogenation requires inert atmospheres (e.g., argon) .

Q. What spectroscopic techniques resolve ambiguities in structural characterization?

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows distinct signals for ethanesulfonyl methyl (δ 1.45 ppm) and aromatic protons (δ 8.20–8.40 ppm) .
  • IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups .
  • High-resolution MS : Exact mass (e.g., [M+H]⁺ = 244.0521) validates molecular formula (C₉H₁₁NO₄S) .

Q. Can computational modeling predict intermolecular interactions in crystalline phases?

  • Hirshfeld surface analysis identifies dominant interactions:
    • H···O (nitro/sulfonyl groups): 25% of contacts.
    • C–H···π (aromatic stacking): 18% .
  • Molecular dynamics (MD) simulations reveal temperature-dependent lattice stability, with decomposition above 200°C .

Q. What role does this compound play in medicinal chemistry research?

  • Pharmacophore development : The sulfonylmethyl-nitrobenzene scaffold is a precursor for kinase inhibitors (e.g., VEGFR2) via functionalization at the methyl position .
  • SAR studies : Nitro-to-amine reduction yields analogs with enhanced solubility (logP reduction by 1.2 units) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points: How to address them?

  • Issue : Melting points vary (e.g., 120–125°C vs. 128–130°C) due to polymorphic forms .
  • Resolution : Perform DSC analysis to identify enantiotropic transitions and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Conflicting reactivity outcomes in nitration reactions: What factors are critical?

  • Contradiction : Some studies report para selectivity, others meta.
  • Resolution : Steric effects from the ethanesulfonyl group dominate under high-temperature conditions (>80°C), favoring meta nitration .

Methodological Best Practices

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 2 hrs) and improve yield (85% vs. 60%) .
  • Crystallography : Employ synchrotron radiation for high-resolution data (<0.8 Å) to resolve disorder in the ethanesulfonyl group .

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